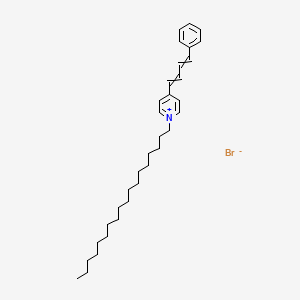

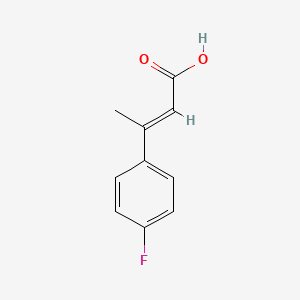

3-(4-Fluorophenyl)but-2-enoic acid

Vue d'ensemble

Description

Synthesis and Analysis The synthesis of 3-(4-Fluorophenyl)but-2-enoic acid involves complex chemical reactions, where it acts as a precursor or component in various chemical formulations. For instance, it is utilized in the synthesis of but-3-enyl-based fluorinated biphenyl liquid crystals, which exhibit a broad nematic mesophase, low melting points, and high clearing points, making them potential candidates for liquid crystal display mixtures (Jiang et al., 2012). Additionally, complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions have been synthesized, showcasing diverse physico-chemical properties, which include hydration and bidentate ligand action of the carboxylate groups (Ferenc et al., 2017).

Molecular Structure and Chemical Reactions The molecular structure and reactions of 3-(4-Fluorophenyl)but-2-enoic acid derivatives have been extensively studied. For example, structural investigations of related compounds via X-ray crystallography, spectroscopy, and DFT calculations reveal insights into intramolecular interactions, molecular stabilization, and vibrational modes, which significantly influence their chemical reactivity and properties (Venkatesan et al., 2016). Such detailed analyses contribute to understanding the compound's behavior in various chemical environments and its potential applications in material science and chemistry.

Properties and Applications The properties of 3-(4-Fluorophenyl)but-2-enoic acid and its derivatives, including their mesomorphic, thermal, and magnetic characteristics, have significant implications for their application in fields such as liquid crystal technology and material synthesis. The variations in these properties are influenced by molecular modifications, such as the introduction of fluoro substituents, which affect the liquid crystals' mesophase and thermal behavior, thereby tailoring them for specific uses (Jiang et al., 2012).

Applications De Recherche Scientifique

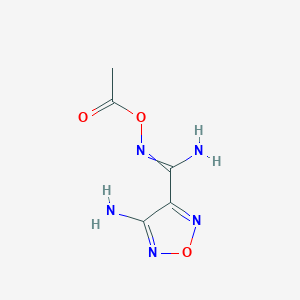

Complexes of a related acid, 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid, have been synthesized with various metal ions and characterized for their thermal and magnetic properties (Ferenc et al., 2017).

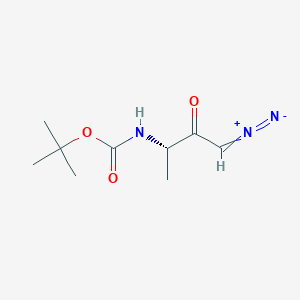

(S)-2-(4-fluorophenyl)-3-methylbutanoic acid, derived from the hydrogenation of 2-(4-fluorophenyl)-3-methylbut-2-enoic acid, is an important intermediate in synthesizing mibefradil, a calcium antagonist (Crameri et al., 1997).

Prop-2-enoates derived from thiophene and 3-(4-Fluorophenyl)but-2-enoic acid have been used in photoalignment of nematic liquid crystals, showing potential in liquid crystal displays (Hegde et al., 2013).

A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including those with 3-(4-Fluorophenyl)but-2-enoic acid, are potent inhibitors of kynurenine-3-hydroxylase, showing potential as neuroprotective agents (Drysdale et al., 2000).

Continuous, homogeneous metal complex catalyzed, enantioselective hydrogenation of 2-(4-fluorophenyl)-3-methylbut-2-enoic acid under high pressure is described for synthesizing (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, useful in drug development (Wang and Kienzle, 1998).

Propriétés

IUPAC Name |

(E)-3-(4-fluorophenyl)but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEOLKDAOUIFHW-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)but-2-enoic acid | |

CAS RN |

1201-86-1 | |

| Record name | 3-(4-fluorophenyl)but-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [R-(E)]- (9CI)](/img/no-structure.png)

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-YL 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1143239.png)

![Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate](/img/structure/B1143254.png)